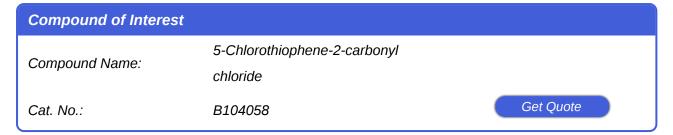


# 5-Chlorothiophene-2-carbonyl chloride chemical properties and structure

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An In-Depth Technical Guide to 5-Chlorothiophene-2-carbonyl chloride

For researchers, scientists, and drug development professionals, **5-Chlorothiophene-2-carbonyl chloride** is a critical chemical intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

# **Core Chemical Properties**

**5-Chlorothiophene-2-carbonyl chloride** is a reactive compound, appearing as a colorless to light yellow or green liquid with a pungent odor.[1][2] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Notably, it serves as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][4][5] The compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon, in a cool, dark place, typically between 2-8°C.[6][7] It is soluble in organic solvents like chloroform and methanol but only slightly soluble in water.[1][7][8]

## **Quantitative Data Summary**

The following table summarizes the key quantitative properties of **5-Chlorothiophene-2-carbonyl chloride**.



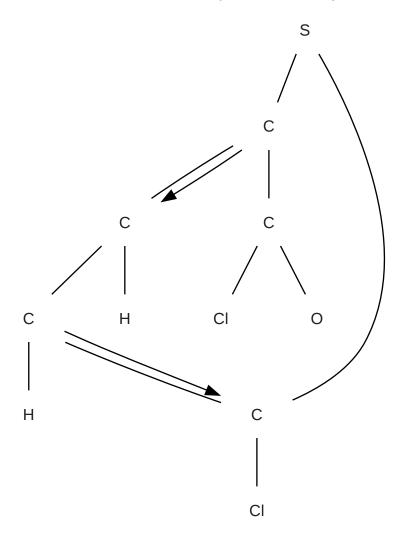
Property	Value	Citations
CAS Number	42518-98-9	[3][6]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>2</sub> OS	[6][9]
Molecular Weight	181.03 g/mol - 181.04 g/mol	[3][6][9]
Melting Point	4 °C	[6][10]
Boiling Point	225 °C (at 760 mmHg) 122- 127 °C (at 16 Torr)	[2][6][10]
Density	1.50 g/cm <sup>3</sup> - 1.543 g/cm <sup>3</sup>	[2][6][8]
Refractive Index	1.61 (at 20°C)	[2][6]
Flash Point	89 °C	[6][8]
InChI Key	BMPDCQVRKDNUAP- UHFFFAOYSA-N	[10]
SMILES	CIC(=O)c1sc(CI)cc1	[11]

## **Chemical Structure**

The structure of **5-Chlorothiophene-2-carbonyl chloride** consists of a five-membered thiophene ring. A chlorine atom is substituted at the 5-position of the ring, and a carbonyl chloride group is attached at the 2-position.[1] This combination of a halogenated heterocycle and a reactive acyl chloride functional group makes it a valuable reagent in organic synthesis. [1]



#### Chemical Structure of 5-Chlorothiophene-2-carbonyl chloride



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Caption: Structure of **5-Chlorothiophene-2-carbonyl chloride**.

# **Experimental Protocols**

The most common and well-documented method for synthesizing **5-Chlorothiophene-2-carbonyl chloride** is through the acylation of 5-chlorothiophene-2-carboxylic acid.[12] This standard acid chloride formation reaction typically utilizes thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride as the chlorinating agent.[12]

# Synthesis via Thionyl Chloride

## Foundational & Exploratory



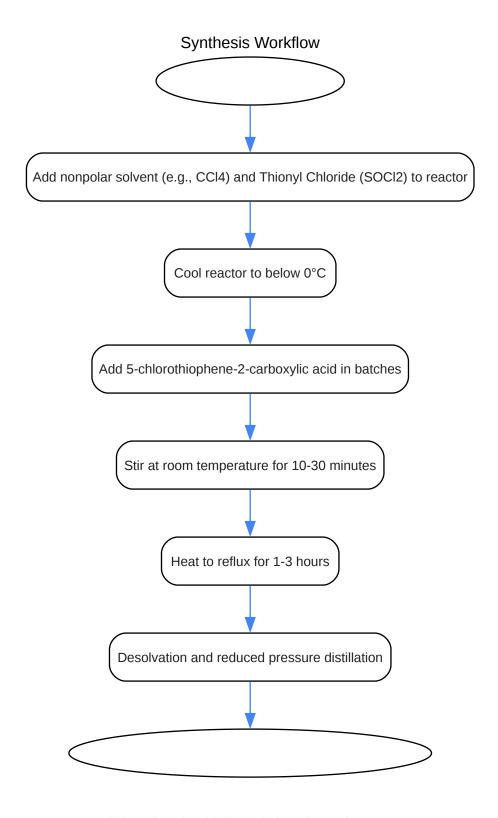


This method is favored for achieving high yields and product purity, often exceeding 98%.[12] One patented method specifies a yield of 100.0% with a GC purity of 99.98%.[5]

#### Methodology:

- Reaction Setup: In an inert gas atmosphere (e.g., nitrogen or helium), a nonpolar solvent such as carbon tetrachloride or toluene is added to a reactor.[12][13] Thionyl chloride is then introduced.[13]
- Initial Cooling: The reaction temperature is maintained below 0°C.[13]
- Reactant Addition: 5-chlorothiophene-2-carboxylic acid is added to the reactor in batches
  while maintaining the low temperature to control the exothermic reaction and prevent
  byproduct formation.[12][13]
- Reaction Progression: After the addition is complete, the mixture is stirred at room temperature for 10 to 30 minutes.[13]
- Heating and Reflux: The reaction is then heated to reflux for a period of 1 to 3 hours to ensure completion.[13]
- Purification: The final product is purified through fractional distillation under reduced pressure. This technique is ideal for thermally sensitive compounds as it lowers the boiling point, preventing degradation while effectively separating the pure acyl chloride.[12]





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Caption: General workflow for synthesis.

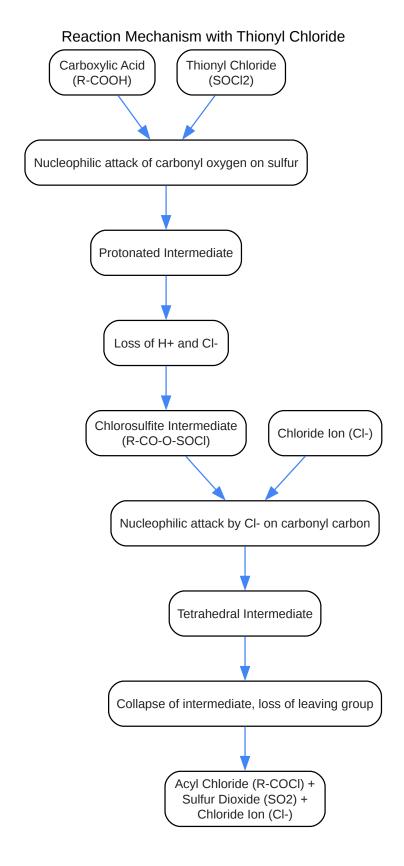


## **Reaction Mechanism**

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride involves a nucleophilic acyl substitution mechanism.

- Activation: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[14]
- Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a chlorosulfite intermediate. This conversion turns the hydroxyl group into a much better leaving group.[15][16]
- Nucleophilic Attack: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[14][15]
- Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.[14]
- Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into sulfur dioxide (SO<sub>2</sub>) gas and another chloride ion.[17][18]





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Caption: Mechanism of acyl chloride formation.



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